Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate
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Overview
Description
Molecular Structure Analysis
The molecular structure of related compounds such as 6-bromo-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine has been reported . The InChI code for this compound is 1S/C8H8BrN3/c1-2-7-10-11-8-4-3-6(9)5-12(7)8/h3-5H,2H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds such as Ethyl 6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate have been reported . This compound has a molecular weight of 270.09 and is a light yellow to yellow powder or crystals .Scientific Research Applications
Scientific Research Applications of Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate
Synthesis and Characterization
Triazolopyridines, including this compound, are recognized for their biological activity and pharmaceutical applications. The synthesis of such compounds often involves using chlorinated agents under mild conditions, and their characterization is typically achieved through various spectroscopic and X-ray diffraction methods (El-Kurdi et al., 2021).
Derivative Synthesis
The compound has been involved in the synthesis of various derivatives. For instance, reactions involving this compound have led to the creation of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives. These derivatives are synthesized through interactions with different compounds under specific conditions and have their structures confirmed using elemental analysis and spectroscopic data (Mohamed, 2021).
Safety and Hazards
Future Directions
The future directions for research into Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate and related compounds could involve further investigation into their potential as neuroprotective and anti-inflammatory agents . Additionally, the development of new antimicrobial agents with excellent antibacterial activity is a major challenge to human health, and nitrogen-containing heterocycles such as triazolo[4,3-a]pyridine derivatives could potentially play a role in this field .
Mechanism of Action
Target of Action
Similar compounds, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to act as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.
Mode of Action
It’s synthesized through a tandem reaction involving the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation .
Biochemical Pathways
Related compounds have been shown to impact pathways associated with their targets, such as the jak-stat signaling pathway .
Result of Action
Related compounds have been shown to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors .
properties
IUPAC Name |
ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2/c1-2-15-8(14)6-3-4-7-11-12-9(10)13(7)5-6/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYYVVLTACWPLV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=NN=C2Br)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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